Sodium 2-(1H-indol-3-yl)acetate

Plant Physiology Auxin Signaling Root Development

Generic auxin substitution introduces mechanistic artifacts; IAA sodium salt is the chemically stabilized, soluble form of the native auxin, essential as the gold-standard reference for dissecting endogenous auxin pathways. • Purity ≥98% by HPLC; aqueous solubility 39 mg/mL. • Validated AID system ligand at 500 µM for conditional protein degradation. • Eliminates organic co-solvents in tissue culture media preparation. Reliable, reproducible results for auxin biology.

Molecular Formula C10H8NNaO2
Molecular Weight 197.17 g/mol
CAS No. 6505-45-9
Cat. No. B048527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 2-(1H-indol-3-yl)acetate
CAS6505-45-9
SynonymsIndole-3-acetic Acid Monosodium Salt;  3-Indoleacetic Acid Sodium Salt;  Sodium (3-indolyl)Acetate;  Sodium Indole-3-acetate;  Sodium Indoleacetate;  β-IAA Sodium Salt
Molecular FormulaC10H8NNaO2
Molecular Weight197.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CC(=O)[O-].[Na+]
InChIInChI=1S/C10H9NO2.Na/c12-10(13)5-7-6-11-9-4-2-1-3-8(7)9;/h1-4,6,11H,5H2,(H,12,13);/q;+1/p-1
InChIKeyYGSPWCVTJRFZEL-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 2 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Sodium 2-(1H-indol-3-yl)acetate Technical Overview


Sodium 2-(1H-indol-3-yl)acetate (CAS 6505-45-9), the sodium salt of indole-3-acetic acid (IAA), is the chemically stabilized form of the most potent and universal native auxin . As a core plant hormone, IAA governs a wide array of fundamental developmental processes, including cell elongation, division, and differentiation . Unlike the free acid form (IAA, CAS 87-51-4), which exhibits limited aqueous solubility and is prone to degradation, this sodium salt is specifically engineered to provide enhanced solubility and improved handling characteristics for precise experimental and industrial applications . It serves as the essential endogenous reference standard for the auxin class against which the potency, efficacy, and downstream effects of all synthetic analogs are measured [1].

Why IAA Sodium Cannot Be Substituted


Generic substitution of sodium 2-(1H-indol-3-yl)acetate with other auxins (e.g., 2,4-D, NAA, IBA) in research or industrial protocols is scientifically unsound due to fundamental and quantifiable differences in their molecular mechanisms of action. Direct comparative studies demonstrate that IAA and its synthetic analog 2,4-D activate distinct signaling pathways, leading to divergent and even opposite physiological outcomes. For instance, at concentrations that inhibit root elongation to the same degree, IAA does not affect cell production rate, whereas 2,4-D dramatically reduces it [1]. This is mechanistically linked to differential effects on the actin cytoskeleton, with IAA bundling actin filaments and 2,4-D causing their extensive degradation [2]. Therefore, using a different auxin will not simply mimic the effect of IAA sodium; it will introduce a different biological perturbation with its own specific set of cellular and molecular consequences, invalidating experimental comparisons and altering industrial process outcomes. The choice of the native IAA framework as the sodium salt is thus a critical experimental design parameter, not a matter of vendor preference.

IAA Sodium: Comparative Evidence


Cell Production vs. Elongation

In a direct head-to-head study in Arabidopsis thaliana roots, sodium 2-(1H-indol-3-yl)acetate (as the IAA source) and 2,4-dichlorophenoxyacetic acid (2,4-D) elicit fundamentally different effects on root growth mechanisms. At a concentration that inhibited root elongation rate by 50% (IC50), IAA had no significant effect on cell production rate. In contrast, 2,4-D, at its own 50% root elongation inhibition concentration, dramatically reduced cell production rate [1]. This mechanistic divergence is further supported by the observation that IAA treatment bundles actin filaments, whereas 2,4-D leads to extensive actin degradation, mimicking the effect of a known actin inhibitor [2].

Plant Physiology Auxin Signaling Root Development

Aqueous Solubility vs. Free Acid IAA

The sodium salt form (CAS 6505-45-9) exhibits high aqueous solubility, a critical differentiator from its parent free acid, indole-3-acetic acid (IAA, CAS 87-51-4). Vendor technical data indicates that sodium 2-(1H-indol-3-yl)acetate achieves a solubility of 39 mg/mL (197.79 mM) in water at 25°C . In contrast, the free acid IAA is reported to be practically insoluble in water, requiring organic solvents for dissolution [1].

Solubility Formulation Science Plant Cell Culture

Stability and Handling for Long-Term Use

The sodium salt formulation confers enhanced chemical stability compared to the free acid. IAA (free acid) is known to be sensitive to light and oxidation, which can lead to degradation and loss of activity, complicating long-term studies [1]. The sodium salt is a stabilized form , and its technical specifications include a storage recommendation of refrigerated (0-10°C) and under inert gas to ensure long-term integrity, with a stability guarantee of up to 3 years when stored as a powder at -20°C . This is in contrast to the free acid's propensity for photo-oxidation to inactive colored products.

Stability Storage Laboratory Reagents

Adoption in Auxin-Inducible Degron (AID) Systems

Sodium 2-(1H-indol-3-yl)acetate is the ligand of choice for the widely adopted auxin-inducible degron (AID) system, a powerful tool for conditional protein depletion in eukaryotic cells. Analysis of experimental protocols reveals that this specific compound (often referenced as Sigma-Aldrich I5148) is used at a standard concentration of 500 µM to induce degradation of AID-tagged target proteins . In a separate protocol for SMARCA4 degradation, the compound is used at 0.5 mM . This established usage across multiple high-profile research protocols provides a robust, cross-validated functional benchmark for procurement, ensuring that the acquired material will perform as expected in these sensitive and demanding applications.

Protein Degradation Auxin-Inducible Degron Conditional Knockout

IAA Sodium Application Scenarios


Native Auxin Signaling Research

Use this compound as the gold-standard endogenous reference when dissecting the native auxin response pathway. Studies show that IAA sodium salt and 2,4-D evoke different responses in root growth [1]. Therefore, experiments aiming to elucidate the natural roles of auxin in processes like gravitropism, apical dominance, or embryogenesis require the use of IAA sodium to avoid the mechanistic confounds introduced by synthetic analogs like 2,4-D or NAA.

AID System for Protein Depletion

This is the validated ligand for the AID system, as evidenced by its use at 500 µM in published protocols for conditional protein degradation [1]. Procuring this specific sodium salt form ensures compatibility with established AID vectors (e.g., OsTIR1) and provides a reliable, concentration-dependent switch for rapidly depleting proteins of interest in cell lines or model organisms like C. elegans and zebrafish.

Plant Tissue Culture Media Preparation

This compound is ideally suited for preparing plant tissue culture media, as its high aqueous solubility (39 mg/mL) [1] allows for direct dissolution in water-based media without the need for organic co-solvents. This minimizes solvent-related stress on plant tissues and ensures a homogeneous distribution of the hormone, which is critical for reproducible morphogenesis, root induction, and callus proliferation studies.

Reference Standard for Bioassays and Analytical Chemistry

The sodium salt's high purity (>95.0% by HPLC) and established stability [1] make it an excellent analytical standard. It can be used to calibrate instruments like HPLC or LC-MS/MS for the quantification of auxins in plant extracts or microbial fermentation broths . Its well-characterized properties provide a reliable benchmark for assessing the potency and purity of other auxin samples.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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